![molecular formula C17H23N2NaO4 B2952223 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate CAS No. 2197052-64-3](/img/structure/B2952223.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate, also known as Boc-Pip-PhAc-Na, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate-Na is not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate-Na has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties that protect cells from oxidative damage. In addition, Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate-Na has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate-Na in lab experiments is its low toxicity. It has been found to be safe for use in cell culture and animal studies. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate-Na. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Studies have shown that it can reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Another area of interest is its potential as a chemopreventive agent for cancer. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate-Na is synthesized through a multistep process that involves the reaction of tert-butoxycarbonyl (Boc) protected piperazine with phenylacetic acid, followed by the addition of sodium hydroxide. The final product is obtained after purification through crystallization and drying.
Applications De Recherche Scientifique
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate-Na has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4.Na/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13;/h4-8,14H,9-12H2,1-3H3,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXWKEYBEONXEZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-YL]-2-phenylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2952141.png)
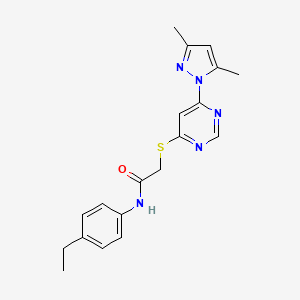
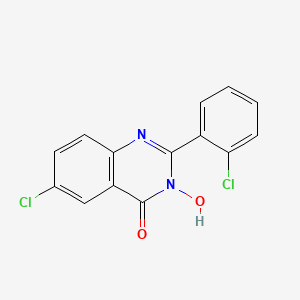
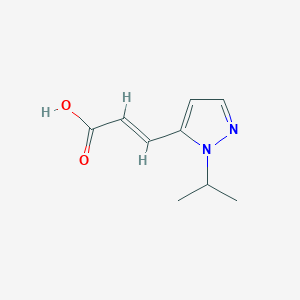
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952148.png)
![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2952149.png)
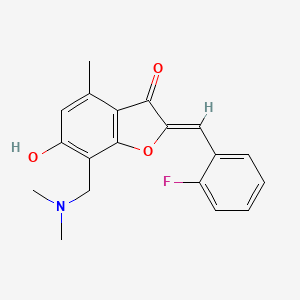
![N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952153.png)
![Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2952154.png)
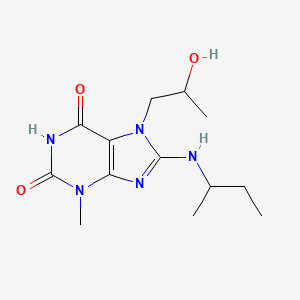

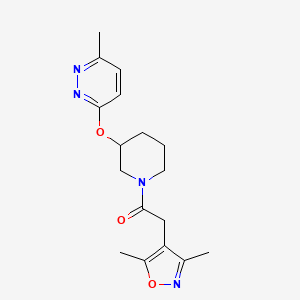
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2952163.png)